REACTION_CXSMILES
|
O[N:2]1[C:10]2[C:5](=[N:6][C:7]([Cl:11])=[CH:8][CH:9]=2)[N:4]=[C:3]1[C:12]([F:15])([F:14])[F:13].S(Cl)([Cl:18])=O>>[Cl:11][C:7]1[N:6]=[C:5]2[N:4]=[C:3]([C:12]([F:15])([F:14])[F:13])[NH:2][C:10]2=[CH:9][C:8]=1[Cl:18]
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Name
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1-Hydroxy-5-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine
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Quantity
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100 mg
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Type
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reactant
|
Smiles
|
ON1C(=NC2=NC(=CC=C21)Cl)C(F)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the residue, the desired 5,6-dichloro-2-(trifluoromethyl) -1H-imidazo [4,5-b] pyridine product, was shaken with water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed on a steam bath for ten hours
|
Type
|
CUSTOM
|
Details
|
The thionyl chloride was then evaporated
|
Type
|
CUSTOM
|
Details
|
separated by filtration, m.p. 222° -24° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C2C(=N1)N=C(N2)C(F)(F)F)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |